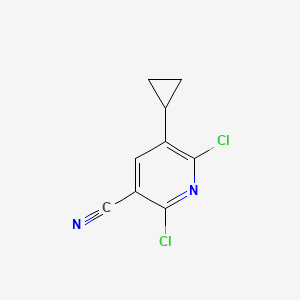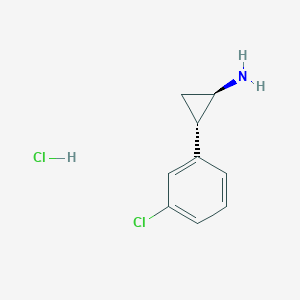
trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride
Overview
Description
Trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride is a chemical compound with the CAS Number: 131844-46-7 . It has a molecular weight of 408.2 and a molecular formula of C9H11Cl2N . It is a white to yellow solid and is used for research purposes .
Molecular Structure Analysis
The IUPAC name of this compound is (1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine–(1S,2R)-2-(3-chlorophenyl)cyclopropan-1-amine (1/1) dihydrochloride . The InChI code is 1S/2C9H10ClN.2ClH/c210-7-3-1-2-6(4-7)8-5-9(8)11;;/h21-4,8-9H,5,11H2;21H/t28-,9+;;/m10…/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.09 . It is a white to yellow solid and is stored at +4C . The InChI key is FFNASOQLRMCKRV-OMMLGINESA-N .Scientific Research Applications
1. Synthesis and Derivatization
Trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride is a compound involved in various synthesis processes. For instance, it has been used in the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, which are prevalent in pharmaceuticals and agrochemicals. This synthesis exhibits high diastereoselectivity and involves trapping an electrophilic zinc homoenolate with an amine followed by ring closure to generate the cyclopropylamine (West et al., 2019).
2. Biological Evaluation
Cyclopropylamines, including compounds related to trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride, have been evaluated for their biological effects. For example, bromophenol derivatives with cyclopropyl moieties have been synthesized and shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
3. Neurochemical Profile
The neurochemical profile of similar compounds has been investigated, with some compounds showing properties as potent inhibitors of the uptake of neurotransmitters like dopamine, noradrenaline, and serotonin. This property is significant for developing potential new antidepressant agents (Hyttel & Larsen, 1985).
4. Synthesis of Analogs
Efforts have also been made to synthesize analogs of trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride. For instance, analogs like 3-(trans-2-aminocyclopropyl)alanine, a component of belactosin A, were synthesized using asymmetric alkylation (Armstrong & Scutt, 2003).
5. Antimalarial Activity
Certain analogs of trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride have been studied for their antimalarial properties. For instance, compounds like 2-[trans-4-(4'-chlorophenyl) cyclohexyl]-3-hydroxy-1,4-naphthoquinone have shown potency as mitochondrial inhibitors in malaria-causing Plasmodium species (Fry & Pudney, 1992).
Safety and Hazards
properties
IUPAC Name |
(1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJNIKTHWYMIN-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131844-46-7 | |
| Record name | rac-(1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid](/img/structure/B3097714.png)
![1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B3097723.png)
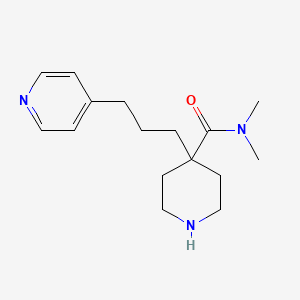



![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)
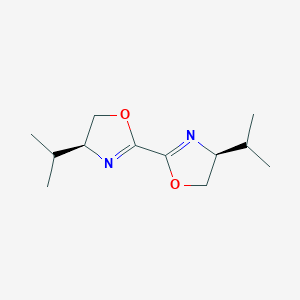

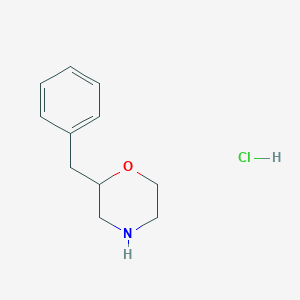
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3097791.png)

